molecular formula C17H14ClN3O3 B11376264 2-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

2-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11376264
M. Wt: 343.8 g/mol
InChI Key: XWCUGFFQSSDLQO-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, an ethoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure by reacting the intermediate compounds with chloro-substituted benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amine derivatives.

    Substitution Products: Various functionalized benzamides.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development: The compound’s structure can be modified to develop potential therapeutic agents targeting specific biological pathways.

    Biological Probes: It can be used as a probe to study biological processes and interactions.

Industry:

    Materials Science: The compound can be incorporated into polymers and materials to enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxadiazole ring and the benzamide structure play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 2-chloro-N-(4-ethoxyphenyl)acetamide
  • 4-chloro-N-(2-chloroethyl)benzamide
  • 2-chloro-N-(4-ethoxyphenyl)-5-(methylthio)benzamide

Comparison:

  • Structural Differences: The presence of the oxadiazole ring in 2-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide distinguishes it from other similar compounds.
  • Unique Properties: The oxadiazole ring imparts unique electronic and steric properties, enhancing its potential applications in various fields.
  • Reactivity: The compound’s reactivity can differ significantly due to the presence of different functional groups and ring structures.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

2-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C17H14ClN3O3/c1-2-23-12-9-7-11(8-10-12)15-16(21-24-20-15)19-17(22)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H,19,21,22)

InChI Key

XWCUGFFQSSDLQO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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